molecular formula C14H24N2O2 B2415345 tert-Butyl dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-2(3H)-carboxylate CAS No. 2225144-72-7

tert-Butyl dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-2(3H)-carboxylate

Cat. No.: B2415345
CAS No.: 2225144-72-7
M. Wt: 252.358
InChI Key: VMFBCHWNAJRTTR-UHFFFAOYSA-N
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Description

Tert-Butyl dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-2(3H)-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the core cyclopenta[c]pyrrole structure. One common synthetic route includes the cyclization of a suitable precursor, followed by the introduction of the tert-butyl carboxylate group. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized for each specific reaction.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Tert-butyl 3,7-diazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate

  • Tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate

These compounds share similar structural features but differ in their functional groups and potential applications. The unique properties of tert-Butyl dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-2(3H)-carboxylate make it a valuable compound in various scientific and industrial contexts.

Properties

IUPAC Name

tert-butyl 3,7-diazatricyclo[3.3.3.01,5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-12(2,3)18-11(17)16-9-13-5-4-6-14(13,10-16)8-15-7-13/h15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFBCHWNAJRTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC23CCCC2(C1)CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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